molecular formula C9H9ClOS B12107944 (Z)-3-Chloro-2-methyl-3-(2-thenyl) acrolein

(Z)-3-Chloro-2-methyl-3-(2-thenyl) acrolein

Cat. No.: B12107944
M. Wt: 200.69 g/mol
InChI Key: HTWOXVNWRNYXJK-CLFYSBASSA-N
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Description

(Z)-3-Chloro-2-methyl-3-(2-thenyl) acrolein is an organic compound characterized by its unique structure, which includes a chloro group, a methyl group, and a thenyl group attached to an acrolein backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Chloro-2-methyl-3-(2-thenyl) acrolein typically involves the reaction of 2-methyl-3-(2-thenyl) acrolein with a chlorinating agent under controlled conditions. Common chlorinating agents include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to ensure selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Chloro-2-methyl-3-(2-thenyl) acrolein undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (Et3N).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

(Z)-3-Chloro-2-methyl-3-(2-thenyl) acrolein has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-3-Chloro-2-methyl-3-(2-thenyl) acrolein involves its interaction with molecular targets such as enzymes and receptors. The chloro group can participate in electrophilic reactions, while the thenyl group may engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-Chloro-2-methyl-3-(2-furyl) acrolein: Similar structure but with a furyl group instead of a thenyl group.

    (Z)-3-Chloro-2-methyl-3-(2-phenyl) acrolein: Contains a phenyl group instead of a thenyl group.

Uniqueness

(Z)-3-Chloro-2-methyl-3-(2-thenyl) acrolein is unique due to the presence of the thenyl group, which imparts distinct chemical and biological properties compared to its analogs. The thenyl group can enhance the compound’s reactivity and interaction with specific molecular targets, making it valuable for specialized applications.

Properties

Molecular Formula

C9H9ClOS

Molecular Weight

200.69 g/mol

IUPAC Name

(Z)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal

InChI

InChI=1S/C9H9ClOS/c1-7(6-11)9(10)5-8-3-2-4-12-8/h2-4,6H,5H2,1H3/b9-7-

InChI Key

HTWOXVNWRNYXJK-CLFYSBASSA-N

Isomeric SMILES

C/C(=C(\CC1=CC=CS1)/Cl)/C=O

Canonical SMILES

CC(=C(CC1=CC=CS1)Cl)C=O

Origin of Product

United States

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